N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions (MCRs), such as the Strecker reaction . This reaction offers a direct and viable method for the synthesis of α-amino acids via in situ or preformed α-amino nitriles formation . α-Amino nitriles can be easily accessed from carbonyl compounds (mainly, aromatic aldehydes), primary arylamines or secondary cyclic amines, and cyanating agents .Molecular Structure Analysis
The molecular structure of similar compounds has been determined . Molecules interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons that run along the a-axis and stack along the c-axis, connected by van der Waals interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often require catalytic systems such as Brønsted or Lewis acids . More recently, catalysis promoted by sulfuric acid supported on silica gel (SSA) has been used .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For example, the inhibitory preference of 3- (3,4-dihydroisoquinolin-2 (1H)-ylsulfonyl)benzoic acids for AKR1C3 over AKR1C2 has been investigated .Scientific Research Applications
Synthetic Methodologies and Characterization
Synthesis of Quinazoline Derivatives : Research has been conducted on the synthesis of quinazoline derivatives, aiming to explore hybrid molecules for potential pharmacological applications. Although not directly mentioning the specified compound, this research indicates the interest in structuring molecules with complex benzene sulfonamide groups for their possible biological activities (Rahman et al., 2014).
Detection in Waste Streams : Efforts in developing SPE-LC-MS/MS methods for detecting low concentrations of pharmaceuticals, including complex sulfonamide derivatives, in industrial waste streams highlight the environmental impact and the need for monitoring these compounds (Deegan et al., 2011).
Biological Activity and Pharmacological Potential
Fluorophore Development : A study on the synthesis and spectroscopic analysis of benzenesulfonamide derivatives, aimed at developing specific fluorophores for Zn(II), underscores the compound's potential in biochemical assays and diagnostics (Kimber et al., 2003).
Antimicrobial Studies : The synthesis and antimicrobial activity evaluation of novel benzenesulfonamide derivatives, including their interactions with metal salts, provide insights into their potential use in combating microbial resistance and infections (Vanparia et al., 2010).
Mechanism of Action
Future Directions
The development of specific inhibitors for targets like AKR1C3 remains challenging due to the high sequence similarity to its isoform AKR1C2 . Future research could focus on elucidating the selectivity mechanism of inhibitors toward AKR1C3 at the atomic level, which could propel the development of next-generation AKR1C3 inhibitors with enhanced efficacy and reduced “off-target” effect for therapy .
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-18-6-8-19(9-7-18)30(26,27)23-21-22-17(14-29-21)12-20(25)24-11-10-15-4-2-3-5-16(15)13-24/h2-9,14H,10-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBFWOSHYFVDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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